2-Hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid
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Overview
Description
2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid is a synthetic organic compound with the molecular formula C8H15NO4. It is characterized by the presence of a hydroxy group, an amino group, and a propanoic acid moiety, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid typically involves the reaction of 3-methyloxetan-3-ylmethylamine with a suitable precursor of propanoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2-methylpropanoic acid: Similar in structure but lacks the amino group.
3-methyl-3-oxetanemethanol: Contains the oxetane ring but lacks the propanoic acid moiety.
Properties
Molecular Formula |
C8H15NO4 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-hydroxy-3-[(3-methyloxetan-3-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-8(4-13-5-8)3-9-2-6(10)7(11)12/h6,9-10H,2-5H2,1H3,(H,11,12) |
InChI Key |
VQELWTOSPJLHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CNCC(C(=O)O)O |
Origin of Product |
United States |
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